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molecular formula C9H6FNO B017066 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS No. 31915-26-1

3-(2-Fluorophenyl)-3-oxopropanenitrile

Cat. No. B017066
M. Wt: 163.15 g/mol
InChI Key: WNDLOBWBYQHDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a flask charged with KOtBu (4 g, 36 mmol) and ether (100 mL, dry) was added dropwise a mixture of 2-fluorobenzonitrile (2.1 g, 17.5 mmol) and MeCN (0.738 g, 18 mmol) at 0° C. After addition the mixture was stirred at RT. for 2 days. Water was added and the reaction and extracted with ether (3×100 mL). The organic layers were combined, washed with brine and dried (Na2SO4). The solvent was evaporated under reduced pressure to afford a yellow oil, which was dissolved in CH2Cl2 and the solution was acidified with 3M HCl. After stirring the solution at RT for 2 hours, the solution was extracted with dichloromethane (3×200 mL). The organic layers were combined, washed with brine and dried (Na2SO4). After filtration, the filtrate was concentrated in vacuo to give 3-(2-fluoro-phenyl)-3-oxo-propionitrile (2 g, 70% yield) as a yellow solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.738 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].[F:7][C:8]1C=[CH:14][CH:13]=[CH:12][C:9]=1C#N.C[C:17]#[N:18].Cl>C(Cl)Cl.O.CCOCC>[F:7][C:8]1[CH:9]=[CH:12][CH:13]=[CH:14][C:1]=1[C:2](=[O:5])[CH2:3][C:17]#[N:18] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
0.738 g
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil, which
STIRRING
Type
STIRRING
Details
After stirring the solution at RT for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (3×200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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